Cas no 4619-20-9 (4-(4-Methylphenyl)-4-oxobutanoic Acid)
4-(4-Methylphenyl)-4-oxobutanoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Oxo-4-(p-tolyl)butanoic acid
- 3-(4-Methylbenzoyl)propionic acid
- 4-(4-Methylphenyl)-4-oxobutyric Acid
- 3-(4-METHYLBENZOYL)PROPANOIC ACID
- 3-(4-Methylbenzoyl)-propionic acid
- 4-(4-Methylphenyl)-4-oxobutanoic acid
- 4-(p-Tolyl)-4-oxobutyric Acid
- 3-(p-Toluoyl)propionic acid
- CCG-200196
- 4-oxo-4-p-tolylbutanoic acid
- FT-0613691
- 4-Oxo-4-(4-tolyl)butyric acid
- AC-16655
- 4-Oxo-4-p-tolyl-butyric acid
- 4-Oxo-4-(para-tolyl)-butyric acid
- s10915
- SMR000150690
- beta-(4-Methylbenzoyl)propionic acid
- BS-4059
- NSC-54788
- EN300-17198
- Maybridge1_000077
- 4-Oxo-4-(4-tolyl)butyricacid
- NSC54788
- 4-Oxo-4-(p-tolyl)butyric Acid
- 4-(4-methyl-phenyl)-4-oxobutanoic acid
- M1377
- InChI=1/C11H12O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14
- 4-methyl-gamma-oxobenzenebutanoic acid
- AKOS000199954
- ZYB7JU7CMX
- Propionic acid, 3-p-toluoyl-
- BB 0218477
- MFCD00020541
- 4-Oxo-4-p-tolylbutyric acid
- .BETA.-(4-METHYLBENZOYL)PROPIONIC ACID
- SY032321
- 4619-20-9
- NS00022206
- CHEMBL1483046
- Z56899081
- 3-p-Toluoylpropionic acid
- MLS000571116
- 4-METHYL-.GAMMA.-OXOBENZENEBUTANOIC ACID
- ZOLPIDEM TARTRATE IMPURITY C [EP IMPURITY]
- AF-962/00506035
- J-510732
- UNII-ZYB7JU7CMX
- 4-(4-Methylphenyl)-4-oxobutanoic acid #
- CS-0128424
- DTXSID00288225
- SCHEMBL822930
- MixCom1_000143
- AMY6406
- Q4637072
- 4-(4-Methylphenyl)-4-oxobutyric acid, 98%
- DB-051360
- STK202164
- BBL000484
- ALBB-020398
- Benzenebutanoic acid, 4-methyl-gamma-oxo-
- 4-(4-Methylphenyl)-4-oxobutanoic Acid
-
- MDL: MFCD00020541
- Inchi: 1S/C11H12O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
- InChI Key: OEEUWZITKKSXAZ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C)=CC=1)CCC(=O)O
- BRN: 2099653
Computed Properties
- Exact Mass: 192.07900
- Monoisotopic Mass: 192.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.9
- Topological Polar Surface Area: 54.4
Experimental Properties
- Color/Form: White powder
- Density: 1.1430 (rough estimate)
- Melting Point: 127.0 to 131.0 deg-C
- Boiling Point: 378.8℃ at 760 mmHg
- Flash Point: 197.0±19.7 °C
- Refractive Index: 1.5340 (estimate)
- Water Partition Coefficient: Insoluble
- PSA: 54.37000
- LogP: 2.04250
- Solubility: Insoluble in water
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
4-(4-Methylphenyl)-4-oxobutanoic Acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
4-(4-Methylphenyl)-4-oxobutanoic Acid Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
4-(4-Methylphenyl)-4-oxobutanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158589-100g |
4-(4-Methylphenyl)-4-oxobutanoic Acid |
4619-20-9 | >98.0% | 100g |
¥1174.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158589-5g |
4-(4-Methylphenyl)-4-oxobutanoic Acid |
4619-20-9 | >98.0% | 5g |
¥113.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158589-10g |
4-(4-Methylphenyl)-4-oxobutanoic Acid |
4619-20-9 | >98.0% | 10g |
¥197.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158589-25g |
4-(4-Methylphenyl)-4-oxobutanoic Acid |
4619-20-9 | >98.0% | 25g |
¥341.90 | 2023-09-02 | |
| Chemenu | CM253075-200g |
4-Oxo-4-(p-tolyl)butanoic acid |
4619-20-9 | 95+% | 200g |
$83 | 2021-06-16 | |
| TRC | B399940-5g |
4-(4-Methylphenyl)-4-oxobutanoic Acid |
4619-20-9 | 5g |
45.00 | 2021-08-17 | ||
| TRC | B399940-10g |
4-(4-Methylphenyl)-4-oxobutanoic Acid |
4619-20-9 | 10g |
55.00 | 2021-08-17 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M833833-100g |
3-(4-Methylbenzoyl)propionic acid |
4619-20-9 | 98% | 100g |
1,310.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 442941-5G |
4-(4-Methylphenyl)-4-oxobutanoic Acid |
4619-20-9 | 98% | 5G |
¥384.38 | 2022-02-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M92490-5g |
3-(4-Methylbenzoyl)propionic acid |
4619-20-9 | 5g |
¥116.0 | 2021-09-08 |
4-(4-Methylphenyl)-4-oxobutanoic Acid Suppliers
4-(4-Methylphenyl)-4-oxobutanoic Acid Related Literature
-
Xuexin Zhang,Yang Gao,Ronibala Devi Laishram,Kangkui Li,Yong Yang,Yong Zhan,Yang Luo,Baomin Fan Org. Biomol. Chem. 2019 17 2174
-
2. Surface binding vs. sequestration; the uptake of benzohydroxamic acid at iron(iii) oxide surfacesIria M. Rio-Echevarria,Fraser J. White,Euan K. Brechin,Peter A. Tasker,Steven G. Harris Chem. Commun. 2008 4570
-
Glen B. Deacon,Craig M. Forsyth,Thomas Behrsing,Kristina Konstas,Maria Forsyth Chem. Commun. 2002 2820
-
Rachel J. Cooper,Philip J. Camp,David K. Henderson,Paul A. Lovatt,David A. Nation,Stuart Richards,Peter A. Tasker Dalton Trans. 2007 1300
Additional information on 4-(4-Methylphenyl)-4-oxobutanoic Acid
Introduction to 4-(4-Methylphenyl)-4-oxobutanoic Acid (CAS No. 4619-20-9)
4-(4-Methylphenyl)-4-oxobutanoic Acid, identified by its Chemical Abstracts Service (CAS) number 4619-20-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a butanoic acid backbone substituted with a 4-methylphenyl group, has garnered attention due to its structural versatility and potential biological activities. The presence of both a carboxylic acid moiety and an aromatic ring makes it a valuable scaffold for drug discovery and synthetic chemistry applications.
The compound's structure, characterized by a 4-methylphenyl group attached to a β-keto acid derivative, positions it as a candidate for further functionalization. Such structural features are often exploited in medicinal chemistry to modulate interactions with biological targets. The 4-oxobutanoic acid moiety, in particular, is known for its role in various metabolic pathways and its ability to participate in condensation reactions, making it a versatile intermediate in synthetic processes.
In recent years, the pharmaceutical industry has shown increasing interest in molecules that incorporate aromatic rings with substituents like 4-methylphenyl. These substituents can influence the compound's solubility, metabolic stability, and binding affinity to biological receptors. For instance, derivatives of 4-(4-methylphenyl)-4-oxobutanoic Acid have been explored as potential inhibitors of enzymes involved in inflammatory pathways. The carboxylic acid group provides a site for further derivatization, allowing chemists to tailor the molecule's properties for specific therapeutic applications.
One of the most compelling aspects of 4-(4-methylphenyl)-4-oxobutanoic Acid is its potential as a building block for more complex molecules. Researchers have utilized this compound in the synthesis of heterocyclic derivatives, which are known for their broad spectrum of biological activities. For example, the introduction of nitrogen atoms into the aromatic ring or the extension of the side chain can lead to novel compounds with enhanced pharmacological properties. Such modifications are often guided by computational modeling and high-throughput screening techniques to identify promising candidates for further development.
The compound's relevance extends beyond academic research into industrial applications. Its structural features make it suitable for use in agrochemicals and material science, where precise molecular design is crucial. The β-keto acid functionality is particularly useful in organic synthesis, serving as a precursor for enones and other reactive intermediates. This versatility has led to its incorporation in multi-step synthetic routes aimed at producing high-value chemicals.
Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic methodologies. 4-(4-Methylphenyl)-4-oxobutanoic Acid has been studied in the context of catalytic processes that minimize waste and energy consumption. For instance, transition metal-catalyzed reactions have been employed to introduce substituents at specific positions on the aromatic ring or side chain with high efficiency. These approaches align with global efforts to develop more environmentally friendly chemical processes.
The compound's role in drug discovery continues to evolve with advancements in biotechnology. High-resolution structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, have provided insights into how 4-(4-methylphenyl)-4-oxobutanoic Acid interacts with biological targets. These structural insights are critical for designing molecules with improved selectivity and reduced side effects. Additionally, computational methods like molecular dynamics simulations are being used to predict how modifications to the molecule will affect its binding affinity and pharmacokinetic properties.
In summary, 4-(4-methylphenyl)-4-oxobutanoic Acid (CAS No. 4619-20-9) represents a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and material science. Its structural features offer opportunities for diverse applications, from drug development to sustainable chemical synthesis. As research progresses, this compound is likely to remain at the forefront of molecular innovation, driving advancements across multiple scientific disciplines.
4619-20-9 (4-(4-Methylphenyl)-4-oxobutanoic Acid) Related Products
- 59618-44-9(4-(3-methylphenyl)-4-oxobutanoic acid)
- 178686-77-6(6-(4-Hexylphenyl)-6-oxohexanoic acid)
- 64779-07-3(4-oxo-4-(4-pentylphenyl)butanoic acid)
- 35333-09-6( )
- 34670-05-8(5-oxo-5-(4-propylphenyl)pentanoic acid)
- 64779-08-4(4-(4-Hexylphenyl)-4-oxobutyric acid)
- 89326-68-1(Benzenepentanoic acid, 4-acetyl-)
- 64779-09-5(Benzenebutanoic acid,4-heptyl-g-oxo-)
- 36978-51-5(5-(3-METHYLPHENYL)-5-OXOVALERIC ACID)
- 833-85-2(5-(4-Methylphenyl)-5-oxovaleric Acid)